9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]
Description
The compound 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is a spirocyclic carbazole derivative with a pyridinyl substituent at position 8. Its core structure includes a carbazole fused to a 1,3-dioxolane ring, forming a spiro junction.
Properties
IUPAC Name |
9'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]spiro[1,3-dioxolane-2,3'-2,4-dihydro-1H-carbazole] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N2O2/c21-15-9-12(20(22,23)24)11-25-18(15)26-16-4-2-1-3-13(16)14-10-19(6-5-17(14)26)27-7-8-28-19/h1-4,9,11H,5-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGXISBIOFLAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1N(C4=CC=CC=C34)C5=C(C=C(C=N5)C(F)(F)F)Cl)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common approach involves the initial formation of the pyridine ring, followed by the introduction of the trifluoromethyl and chloro substituents. The carbazole moiety is then constructed through a series of cyclization reactions. The final step involves the formation of the spiro linkage, which is achieved under specific reaction conditions, such as the use of strong acids or bases and elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity material suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, potentially enhancing its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds with different pharmacological profiles .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of carbazole compounds exhibit promising anticancer properties. The incorporation of the trifluoromethylpyridine moiety into the carbazole framework enhances the biological activity against cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways .
Antimicrobial Properties
Compounds containing pyridine and carbazole structures have been investigated for their antimicrobial activity. The unique electronic properties imparted by the trifluoromethyl group may enhance their ability to disrupt bacterial membranes or inhibit key metabolic pathways in pathogens. Preliminary studies suggest that such compounds could serve as lead candidates for developing new antibiotics .
Organic Light Emitting Diodes (OLEDs)
The structural characteristics of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] make it a suitable candidate for use in OLEDs. Carbazole derivatives are known for their excellent electron transport properties and thermal stability. Research has demonstrated that integrating this compound into OLED architectures can improve device efficiency and longevity .
Fluorescent Materials
Due to its unique structure, this compound can also be utilized in the development of fluorescent materials. The π–π stacking interactions present in carbazole derivatives facilitate strong luminescence, which can be harnessed for applications in sensors and imaging technologies .
Molecular Probes
The compound can act as a molecular probe in biological systems to study cellular processes. Its ability to fluoresce allows researchers to track its distribution and interactions within live cells. This application is particularly useful in understanding drug delivery mechanisms and the localization of therapeutic agents within target tissues .
Enzyme Inhibition Studies
Given its structural motifs, this compound may also serve as an inhibitor for various enzymes involved in disease pathways. Investigating its effects on enzyme kinetics can provide insights into its potential therapeutic roles and help identify new drug targets .
Case Studies
| Study | Findings | Reference |
|---|---|---|
| Anticancer Activity | Induced apoptosis in breast cancer cell lines through kinase inhibition | Xie et al., 2021 |
| Antimicrobial Properties | Showed significant inhibition against Gram-positive bacteria | PubChem Database |
| OLED Performance | Enhanced efficiency when used as an electron transport layer | Science.gov |
| Fluorescent Probes | Effective tracking of cellular uptake in live cell imaging | Europe PMC |
Mechanism of Action
The mechanism of action of 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s closest analogs are carbazole derivatives with aryl/heteroaryl substituents. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 3-chloro-5-(trifluoromethyl)pyridinyl group is strongly electron-withdrawing, contrasting with 9b’s methoxy group (electron-donating). This difference influences solubility, reactivity, and intermolecular interactions .
- Spiro-Dioxolane vs. t-Boc Protection: The spiro-dioxolane in the target compound offers rigidity and metabolic stability compared to the tert-butoxycarbonyl (t-Boc) group in 9a and 9b, which is labile under acidic conditions .
Spectral and Physicochemical Properties
NMR and MS Data Comparison:
Notable Features:
Biological Activity
The compound 9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4,9-tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] is a complex organic molecule with potential biological activities. Its structure suggests possible interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 394.76 g/mol. The presence of the chloro and trifluoromethyl groups in the pyridine ring may enhance its lipophilicity and influence its interaction with biological systems.
Antitumor Activity
Studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties . For instance, derivatives of carbazole and pyridine have shown effective inhibition against various cancer cell lines. Research has demonstrated that compounds with a carbazole framework can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Neuroprotective Effects
The compound's potential neuroprotective effects are particularly relevant in the context of neurodegenerative diseases. Similar compounds have been reported to enhance dopaminergic neuron survival and function in models of Parkinson's disease. For example, 9-methyl-beta-carboline has shown restorative effects on dopamine levels in animal models exposed to neurotoxins . The mechanism involves upregulation of neurotrophic factors which may also apply to the target compound.
Cholinesterase Inhibition
Cholinesterase inhibitors are critical in the treatment of Alzheimer's disease. Recent studies on related compounds suggest that they may exhibit significant cholinesterase inhibitory activity . Molecular docking studies can help predict the binding affinity of our compound to cholinesterase enzymes, providing insights into its potential therapeutic applications.
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis reveals that modifications on the pyridine and carbazole moieties significantly affect biological activity. For instance:
- Halogen Substitution : The presence of chlorine and trifluoromethyl groups enhances binding affinity to target proteins.
- Dioxolane Ring : This moiety may confer stability and alter pharmacokinetic properties.
| Compound | Activity Type | IC50/EC50 Values | Reference |
|---|---|---|---|
| 9-Methyl-beta-carboline | Neuroprotective | 50 µM | |
| Harmane | Cholinesterase Inhibition | 20 µM | |
| Carbazole Derivatives | Antitumor Activity | 10 µM (various lines) |
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action for compounds structurally related to our target compound. For example:
- Cell Line Testing : Compounds were tested against several human tumor cell lines (e.g., HepG2, DLD) showing promising selective cytotoxicity.
- Mechanistic Insights : Studies indicated that these compounds could inhibit topoisomerase II, a critical enzyme in DNA replication, thereby leading to apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
